molecular formula C22H30S B12591497 2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene CAS No. 648436-69-5

2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene

Cat. No.: B12591497
CAS No.: 648436-69-5
M. Wt: 326.5 g/mol
InChI Key: UZKXCMRZVTZARJ-UHFFFAOYSA-N
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Description

2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene is an organic compound with a complex structure that includes a sulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene involves its interaction with specific molecular targets and pathways. The sulfanyl group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)sulfanyl-1,3,5-trimethylbenzene
  • 2-(4-Methylsulfonylphenyl)indole derivatives
  • 5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole

Uniqueness

2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene is unique due to its specific structural features, including the hexyl and methyl groups, which contribute to its distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

648436-69-5

Molecular Formula

C22H30S

Molecular Weight

326.5 g/mol

IUPAC Name

2-(2-hexyl-4-methylphenyl)sulfanyl-1,3,5-trimethylbenzene

InChI

InChI=1S/C22H30S/c1-6-7-8-9-10-20-15-16(2)11-12-21(20)23-22-18(4)13-17(3)14-19(22)5/h11-15H,6-10H2,1-5H3

InChI Key

UZKXCMRZVTZARJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=CC(=C1)C)SC2=C(C=C(C=C2C)C)C

Origin of Product

United States

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